![molecular formula C19H18FN3O3 B2717340 N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-38-6](/img/structure/B2717340.png)
N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
The compound “N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate fluorobenzyl, phenyl, and oxalamide precursors .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely involve a central oxalamide group (a type of amide), with a 4-fluorobenzyl group attached to one nitrogen atom and a 3-(2-oxopyrrolidin-1-yl)phenyl group attached to the other nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl, phenyl, and oxalamide groups. For example, the fluorine atom in the fluorobenzyl group could potentially be a site of nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research indicates that orexins (OX) and their receptors (OXR) play a significant role in modulating feeding, arousal, stress, and drug abuse. The study by Piccoli et al. (2012) explores the effects of various OXR antagonists, including a compound with structural similarities to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, in a binge eating model in rats. The results suggest that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This insight highlights the potential therapeutic applications of such compounds in addressing eating disorders by targeting the orexin receptor mechanisms (Piccoli et al., 2012).
Application in Na+/Ca2+ Exchange Inhibition
Another study investigated the pharmacological properties of compounds structurally related to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, specifically focusing on their ability to inhibit the Na+/Ca2+ exchange (NCX) in neuronal cells. The research conducted by Iwamoto and Kita (2006) revealed that certain NCX inhibitors could offer neuroprotective benefits by preventing hypoxia/reoxygenation-induced neuronal cell damage. This study emphasizes the potential of such compounds in developing new therapeutic strategies for protecting against neuronal injuries (Iwamoto & Kita, 2006).
Chemical Structure and Synthesis
The chemical synthesis and structure elucidation of compounds bearing resemblance to N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide provide a foundation for understanding their functional applications. A study by Huang and Zhou (2011) describes the synthesis of a compound with a complex structure, showcasing the diverse synthetic routes available for creating molecules with potential therapeutic applications. This research contributes to the broader field of medicinal chemistry by offering insights into the synthesis of structurally complex molecules for various pharmacological studies (Huang & Zhou, 2011).
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-14-8-6-13(7-9-14)12-21-18(25)19(26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11H,2,5,10,12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGNCZGDWBACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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